A Comprehensive Technical Guide to 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2): Properties, Analysis, and Handling
A Comprehensive Technical Guide to 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2): Properties, Analysis, and Handling
Executive Summary: This document provides an in-depth technical overview of 2-Ethyl-4-methylpentan-1-ol (CAS No. 106-67-2), a primary alcohol with niche but significant industrial and agricultural applications. As a structural isomer of the widely used 2-ethylhexanol, understanding its specific properties is crucial for researchers and chemical professionals. This guide synthesizes critical data on its physicochemical properties, potential synthetic routes, established applications, analytical procedures for quality control, and comprehensive safety protocols. All information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. 2-Ethyl-4-methylpentan-1-ol is an aliphatic primary alcohol.[1][2] Its branched structure influences its physical properties, such as boiling point and solvency.
Nomenclature and Structural Identifiers
Correctly identifying a chemical substance is critical for regulatory compliance, literature searches, and accurate procurement. The following table summarizes the key identifiers for 2-Ethyl-4-methylpentan-1-ol.
| Identifier | Value | Source(s) |
| CAS Number | 106-67-2 | [1][3][4] |
| IUPAC Name | 2-ethyl-4-methylpentan-1-ol | [1][3] |
| Synonyms | 2-Ethyl-4-methylpentanol, 2-Ethylisohexanol | [1][5][6] |
| Molecular Formula | C₈H₁₈O | [1][3][7][8] |
| InChI | InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | [1] |
| InChIKey | QCHSJPKDWOFACC-UHFFFAOYSA-N | [9] |
| SMILES | CCC(CC(C)C)CO | [1][7] |
Core Physicochemical Properties
The physicochemical properties dictate the compound's behavior in various systems, from reaction kinetics to environmental fate. These values are essential for process design, safety assessments, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 130.23 g/mol | [1][3][7][8] |
| Appearance | Liquid | [5] |
| Boiling Point | 176.5°C | [8] |
| Melting Point | -61.15°C (estimate) | [8] |
| Density | 0.826 - 0.83 g/cm³ | [7][8] |
| Flash Point | 64.2°C | [10] |
| Refractive Index | 1.4270 | [8] |
| Storage Temperature | Room temperature, sealed in dry conditions | [8] |
Synthesis Pathway Insights
While specific, detailed industrial synthesis protocols for 2-Ethyl-4-methylpentan-1-ol are not widely published, a plausible and logical synthetic route can be proposed based on established organometallic chemistry. The Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols, is a common industrial method for producing larger, branched alcohols. A likely pathway would involve the dimerization of isobutanol and ethanol, although this can lead to a mixture of products. A more controlled approach involves Grignard synthesis.
Proposed Grignard Synthesis Workflow
The causality behind this choice is control. A Grignard reaction provides a specific and high-yield route to the target primary alcohol by forming a precise carbon-carbon bond. The workflow involves the reaction of an alkyl magnesium halide (Grignard reagent) with a suitable epoxide, followed by acidic workup to yield the primary alcohol.
Caption: Proposed Grignard synthesis for 2-Ethyl-4-methylpentan-1-ol.
Applications and Industrial Relevance
The applications of 2-Ethyl-4-methylpentan-1-ol are specific, leveraging its properties as a volatile organic compound and a solvent.
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Diagnostic Marker in Agriculture : This compound is recognized as a volatile chemical marker used in the diagnosis of ratoon stunting disease in sugarcane.[2][8] Its presence in the plant's volatile profile can be detected by analytical methods, providing a non-invasive diagnostic tool.
-
Industrial Solvent : It has been utilized as a solvent in various industrial applications, including wastewater treatment.[7] Its properties as a branched C8 alcohol make it a structural isomer of 2-ethylhexanol, suggesting potential use in applications where specific solvency or evaporation rates are required.[7]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical is paramount. For 2-Ethyl-4-methylpentan-1-ol, a combination of chromatography and spectroscopy provides a robust quality control system. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating it from volatile impurities and confirming its molecular weight, while Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.
Protocol: Purity Determination by GC-MS
This protocol establishes a self-validating system for purity assessment by separating the analyte from potential impurities and confirming its identity via its mass spectrum.
-
Instrument Setup :
-
GC equipped with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Sample Preparation :
-
Prepare a 1000 ppm stock solution of 2-Ethyl-4-methylpentan-1-ol in a suitable solvent (e.g., Dichloromethane).
-
Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 50, 100 ppm).
-
Prepare the test sample by diluting it to fall within the calibration range.
-
-
GC-MS Parameters :
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis :
-
Confirm the retention time of the main peak against a certified reference standard.
-
Verify the mass spectrum of the peak against a library standard (e.g., NIST).[1] The fragmentation pattern should be consistent.
-
Calculate purity using the area percent report from the FID detector.
-
Spectroscopic Data Interpretation
Spectroscopic data provides a fingerprint for the molecule. Available data indicates characteristic spectra for this compound.[1][11]
| Spectroscopy | Expected Features |
| ¹H NMR | Protons on the carbon bearing the hydroxyl group (CH₂OH) would appear as a doublet around 3.4-3.6 ppm. The CH proton adjacent to the ethyl group would be a complex multiplet. The methyl protons of the isobutyl group would be a doublet around 0.9 ppm. |
| IR Spectroscopy | A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-H stretching bands around 2850-2960 cm⁻¹. A C-O stretching band around 1050 cm⁻¹.[1] |
| Mass Spectrometry | The mass spectrum will show fragmentation patterns typical of a primary alcohol, including a peak corresponding to the loss of water (M-18) and alpha-cleavage.[1] |
Safety, Handling, and Toxicology
Authoritative grounding in safety is non-negotiable. The Globally Harmonized System (GHS) provides the framework for classifying the hazards of 2-Ethyl-4-methylpentan-1-ol.
GHS Hazard Classification
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity / Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |
Protocol: Standard Operating Procedure for Safe Handling
Adherence to this protocol ensures a self-validating system of safety when working with this compound.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves (e.g., Nitrile), safety glasses with side-shields or goggles, and a lab coat.[10]
-
-
Handling and Storage :
-
Spill Response :
-
Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Do not let the chemical enter drains.[10]
-
-
First Aid Measures :
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[10]
-
In Case of Skin Contact : Wash off with soap and plenty of water.[10]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][10]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[10]
-
Toxicological Profile Summary
| Metric | Value | Source(s) |
| LD50 (Oral, Mouse) | 1600 mg/kg | [12] |
| LD50 (Dermal, Rabbit) | > 5000 mg/kg | [12] |
| LC (Inhalation, Rat) | > 675 ppm / 6H | [12] |
Conclusion
2-Ethyl-4-methylpentan-1-ol is a specialty chemical with well-defined properties and applications. Its identity is firmly established by its CAS number (106-67-2) and consistent physicochemical data across multiple databases. While its use is not as widespread as some isomers, its role as a diagnostic marker in agriculture and as an industrial solvent highlights its importance. The analytical and safety protocols outlined in this guide provide a robust framework for researchers and professionals to handle, analyze, and utilize this compound safely and effectively, ensuring both scientific integrity and operational safety.
References
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-4-methylpentan-1-ol (C8H18O). Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). Retrieved from [Link]
-
Chemchart. (n.d.). 2-Ethyl-4-methylpentan-1-ol (106-67-2). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol. Retrieved from [Link]
Sources
- 1. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-4-methylpentan-1-ol | 106-67-2 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. 106-67-2 Cas No. | 2-Ethyl-4-methylpentan-1-ol | Apollo [store.apolloscientific.co.uk]
- 5. 2-Ethyl-4-methylpentanol | CymitQuimica [cymitquimica.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]
- 7. 2-Ethyl-4-methyl-1-pentanol | 106-67-2 | AAA10667 [biosynth.com]
- 8. 2-ethyl-4-methylpentan-1-ol CAS#: 106-67-2 [m.chemicalbook.com]
- 9. PubChemLite - 2-ethyl-4-methylpentan-1-ol (C8H18O) [pubchemlite.lcsb.uni.lu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-ethyl-4-methylpentan-1-ol (106-67-2) 1H NMR spectrum [chemicalbook.com]
- 12. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]
